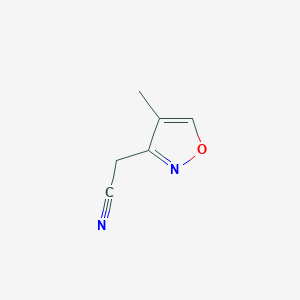

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

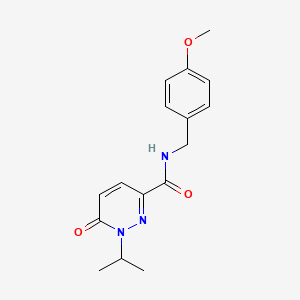

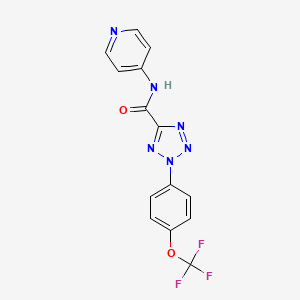

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is a chemical compound with the CAS Number: 2119900-73-9 . It has a molecular weight of 122.13 and its IUPAC name is 2-(4-methylisoxazol-3-yl)acetonitrile .

Molecular Structure Analysis

The molecular structure of 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile contains a total of 15 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aliphatic), and 1 Isoxazole .Physical And Chemical Properties Analysis

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is a liquid at room temperature .Aplicaciones Científicas De Investigación

Pharmaceuticals: Synthesis of Bioactive Molecules

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile serves as a key intermediate in the synthesis of various bioactive molecules. Its oxazole ring is a common motif in many pharmaceutical compounds due to its mimicry of peptide bonds and its ability to improve metabolic stability . The compound’s nitrile group can undergo further transformations, enabling the synthesis of a wide range of therapeutic agents, including antitumor, antibacterial, and antifungal medications .

Material Science: Development of Functional Materials

In material science, this compound’s structural features are utilized to create novel materials with specific properties. For instance, its incorporation into polymers can enhance thermal stability and mechanical strength. Researchers are exploring its use in creating high-performance materials for industrial applications .

Chemical Synthesis: Building Block for Heterocyclic Compounds

As a versatile building block, 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is employed in chemical synthesis to construct complex heterocyclic compounds. Its reactivity allows for the formation of various rings, which are essential in the development of new chemical entities with potential applications in different industries .

Biology: Probing Cellular Mechanisms

In biological research, this compound is used to study cellular mechanisms. Its ability to interact with biological macromolecules can help in understanding the role of oxazole derivatives in cellular processes. It may also be used in assays to measure enzyme activities or to screen for inhibitors .

Environmental Science: Analytical Applications

Environmental scientists use 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile as a standard or reagent in analytical methods to detect and quantify pollutants. Its stability and distinct chemical signature make it suitable for use in chromatography and spectroscopy techniques .

Medicine: Anticancer Research

This compound has shown promise in anticancer research. Its structure is conducive to modification, allowing researchers to synthesize derivatives that can target cancer cells. Studies have demonstrated its potential in inhibiting the growth of certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Safety and Hazards

The safety information for 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(4-methyl-1,2-oxazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-4-9-8-6(5)2-3-7/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYHPCBHCDWOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)

![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2743329.png)

![1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2743330.png)